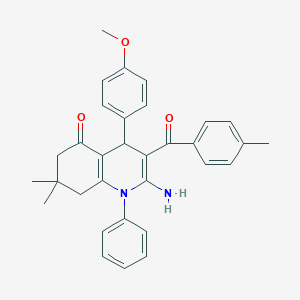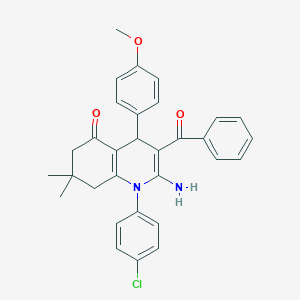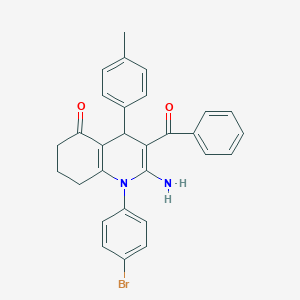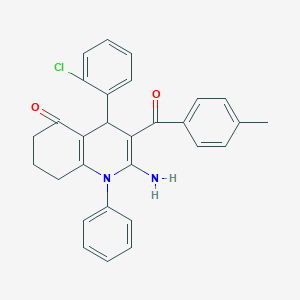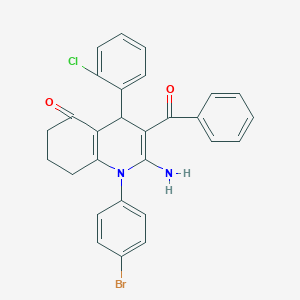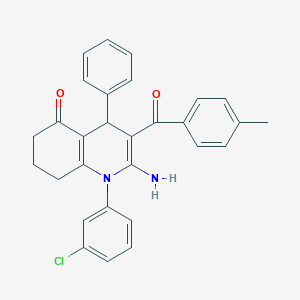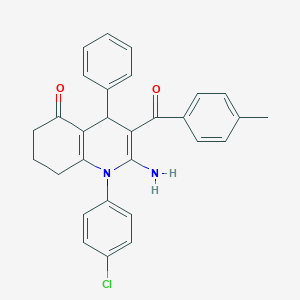![molecular formula C26H22N2OS B304420 2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B304420.png)
2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile, also known as FSP-3, is a synthetic compound that has been widely studied for its potential therapeutic applications. FSP-3 belongs to the family of cycloheptapyridine derivatives, which have been shown to possess a range of interesting biological activities.
Mechanism of Action
The exact mechanism of action of 2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various biological processes. For example, 2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile has been shown to inhibit the activity of COX-2, which is responsible for the production of prostaglandins, a group of molecules that play a critical role in the inflammatory response. By inhibiting COX-2, 2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile can reduce the production of prostaglandins, thereby suppressing the inflammatory response.
Biochemical and Physiological Effects:
2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory properties, 2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile has been found to possess anti-cancer activity. It has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. 2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile has also been found to possess anti-viral activity, particularly against the influenza virus.
Advantages and Limitations for Lab Experiments
One advantage of 2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, 2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile has been shown to be stable under a wide range of conditions, which makes it suitable for use in various lab experiments. However, one limitation of 2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile is its relatively low solubility in water, which can make it difficult to work with in certain applications.
Future Directions
There are several potential future directions for research on 2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile. One area of interest is the development of new anti-inflammatory drugs based on 2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile. Another potential direction is the investigation of 2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile's anti-cancer properties, with the aim of developing new cancer treatments. Additionally, further research is needed to fully understand the mechanism of action of 2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile and its potential applications in various fields of medicine.
Synthesis Methods
The synthesis of 2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile involves a multi-step process, which has been described in detail in several scientific publications. The starting material for the synthesis is 9H-fluorene, which is converted into 2-(9H-fluoren-2-yl)acetic acid. This compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 2-mercaptoethylamine to give the desired thioether intermediate. The final step involves the reaction of the thioether intermediate with cycloheptanone and sodium cyanide to yield 2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile.
Scientific Research Applications
2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. In particular, 2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile has been found to inhibit the activity of several enzymes that play a critical role in the inflammatory response, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This makes 2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile a promising candidate for the development of new anti-inflammatory drugs.
properties
Product Name |
2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |
|---|---|
Molecular Formula |
C26H22N2OS |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C26H22N2OS/c27-15-21-13-18-7-2-1-3-9-24(18)28-26(21)30-16-25(29)19-10-11-23-20(14-19)12-17-6-4-5-8-22(17)23/h4-6,8,10-11,13-14H,1-3,7,9,12,16H2 |
InChI Key |
CRUCNFUJQMQLLT-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(CC1)N=C(C(=C2)C#N)SCC(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4 |
Canonical SMILES |
C1CCC2=CC(=C(N=C2CC1)SCC(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




